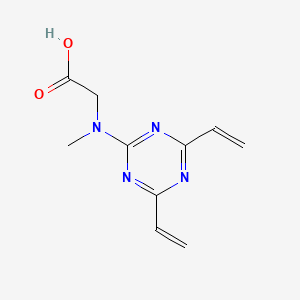
N-(4,6-Divinyl-1,3,5-triazin-2-yl)-N-methylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-Divinyl-1,3,5-triazin-2-yl)-N-methylglycine is a novel compound known for its unique chemical structure and properties This compound features a triazine ring substituted with divinyl groups and a methylglycine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Divinyl-1,3,5-triazin-2-yl)-N-methylglycine typically involves the reaction of 4,6-dichloro-1,3,5-triazine with vinyl derivatives under controlled conditions The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with vinyl groups
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,6-Divinyl-1,3,5-triazin-2-yl)-N-methylglycine undergoes various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or diols.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine compounds depending on the nucleophile used.
Applications De Recherche Scientifique
N-(4,6-Divinyl-1,3,5-triazin-2-yl)-N-methylglycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a labeling reagent for biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(4,6-Divinyl-1,3,5-triazin-2-yl)-N-methylglycine involves its interaction with specific molecular targets. The divinyl groups allow for covalent binding to nucleophilic sites on proteins and other biomolecules, forming stable adducts. This property is exploited in various applications, including the development of enzyme inhibitors and affinity labels.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: Known for its use as a UV absorber and stabilizer in polymers.
N-(4,6-divinyl-1,3,5-triazin-2-yl)-PEG8-TCO: A novel cysteine binder used in bioconjugation and labeling of biomolecules.
Uniqueness
N-(4,6-Divinyl-1,3,5-triazin-2-yl)-N-methylglycine stands out due to its unique combination of a triazine ring with divinyl and methylglycine groups. This structure imparts distinct reactivity and binding properties, making it versatile for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H12N4O2 |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
2-[[4,6-bis(ethenyl)-1,3,5-triazin-2-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C10H12N4O2/c1-4-7-11-8(5-2)13-10(12-7)14(3)6-9(15)16/h4-5H,1-2,6H2,3H3,(H,15,16) |
Clé InChI |
PMQHMRRUSGFITE-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)O)C1=NC(=NC(=N1)C=C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(Difluoromethyl)-3-methoxybenzamido]acetic Acid](/img/structure/B13715264.png)
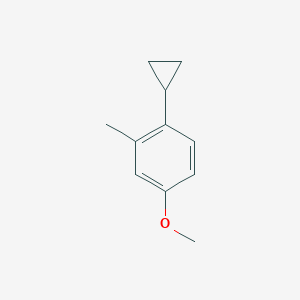

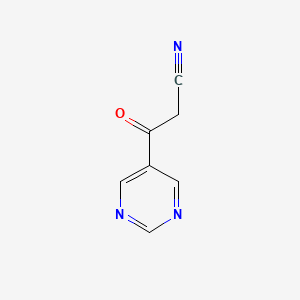

![[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide](/img/no-structure.png)
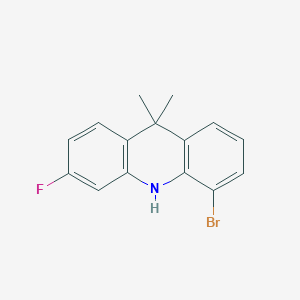
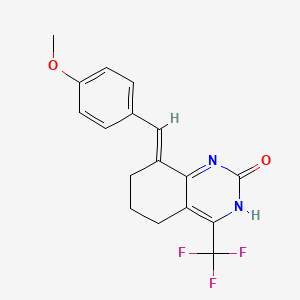
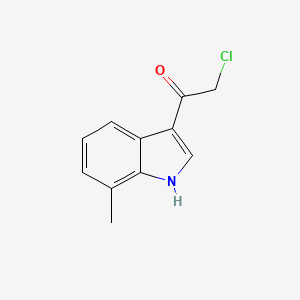
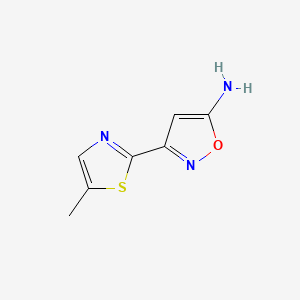
![(2E)-3-[4-(allyloxy)phenyl]acrylic acid](/img/structure/B13715332.png)


![Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B13715362.png)
